Voxelotor
Voxelotor
Voxelotor is a novel hemoglobin S polymerization inhibitor for the treatment of sickle cell disease. This is a genetically inherited condition most prevalent in the Middle East, Africa, and certain parts of India. Sickle cell disease can lead to excruciating pain, stroke, infection, and various other complications arising from the blockage of blood vessels. Voxelotor was granted accelerated FDA approval on November 25 2019, as it is likely to be a promising treatment for the 100,000 individuals in the U.S. suffering from the disease, in addition to 20 million others worldwide. It was developed by Global Blood Therapeutics, Inc. and is unique from other drugs used to treat sickle cell anemia, such as [hydroxyurea], [L-glutamine], and [crizanlizumab] due to its novel mechanism of action. The EMA approved the use of voxelotor for the treatment of hemolytic anemia associated with sickle cell disease in February 2022.
Voxelotor is a Hemoglobin S Polymerization Inhibitor. The mechanism of action of voxelotor is as a Hemoglobin S Polymerization Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Voxelotor is an oral inhibitor of hemoglobin S polymerase that is used in the therapy of sickle cell disease. Voxelotor has been associated with rare instances of mild-to-moderate serum enzyme elevations during therapy, but has not been linked to instances of idiosyncratic acute liver injury.
Voxelotor is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD). Upon administration, voxelotor targets and covalently binds to the N-terminal valine of the alpha chain of HbS. This stabilizes HbS, thereby improving oxygen binding affinity. The binding of voxelotor to HbS prevents HbS polymerization, reduces sickling, decreases red blood cell (RBC) damage and increases the half-life of RBCs. This improves blood flow and decreases hemolytic anemia.
Voxelotor is a Hemoglobin S Polymerization Inhibitor. The mechanism of action of voxelotor is as a Hemoglobin S Polymerization Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Voxelotor is an oral inhibitor of hemoglobin S polymerase that is used in the therapy of sickle cell disease. Voxelotor has been associated with rare instances of mild-to-moderate serum enzyme elevations during therapy, but has not been linked to instances of idiosyncratic acute liver injury.
Voxelotor is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD). Upon administration, voxelotor targets and covalently binds to the N-terminal valine of the alpha chain of HbS. This stabilizes HbS, thereby improving oxygen binding affinity. The binding of voxelotor to HbS prevents HbS polymerization, reduces sickling, decreases red blood cell (RBC) damage and increases the half-life of RBCs. This improves blood flow and decreases hemolytic anemia.
Brand Name:
Vulcanchem
CAS No.:
1446321-46-5
VCID:
VC0546872
InChI:
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3
SMILES:
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O
Molecular Formula:
C19H19N3O3
Molecular Weight:
337.4 g/mol
Voxelotor
CAS No.: 1446321-46-5
Cat. No.: VC0546872
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Voxelotor is a novel hemoglobin S polymerization inhibitor for the treatment of sickle cell disease. This is a genetically inherited condition most prevalent in the Middle East, Africa, and certain parts of India. Sickle cell disease can lead to excruciating pain, stroke, infection, and various other complications arising from the blockage of blood vessels. Voxelotor was granted accelerated FDA approval on November 25 2019, as it is likely to be a promising treatment for the 100,000 individuals in the U.S. suffering from the disease, in addition to 20 million others worldwide. It was developed by Global Blood Therapeutics, Inc. and is unique from other drugs used to treat sickle cell anemia, such as [hydroxyurea], [L-glutamine], and [crizanlizumab] due to its novel mechanism of action. The EMA approved the use of voxelotor for the treatment of hemolytic anemia associated with sickle cell disease in February 2022. Voxelotor is a Hemoglobin S Polymerization Inhibitor. The mechanism of action of voxelotor is as a Hemoglobin S Polymerization Inhibitor, and Cytochrome P450 3A4 Inhibitor. Voxelotor is an oral inhibitor of hemoglobin S polymerase that is used in the therapy of sickle cell disease. Voxelotor has been associated with rare instances of mild-to-moderate serum enzyme elevations during therapy, but has not been linked to instances of idiosyncratic acute liver injury. Voxelotor is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD). Upon administration, voxelotor targets and covalently binds to the N-terminal valine of the alpha chain of HbS. This stabilizes HbS, thereby improving oxygen binding affinity. The binding of voxelotor to HbS prevents HbS polymerization, reduces sickling, decreases red blood cell (RBC) damage and increases the half-life of RBCs. This improves blood flow and decreases hemolytic anemia. |
|---|---|
| CAS No. | 1446321-46-5 |
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 |
| Standard InChI Key | FWCVZAQENIZVMY-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
| Canonical SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
| Appearance | Solid powder |
| Boiling Point | 539.2±50.0 |
| Melting Point | 80-82 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator